molecular formula C20H19BrN2O B2709055 7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol CAS No. 496013-36-6

7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol

Cat. No.: B2709055
CAS No.: 496013-36-6
M. Wt: 383.289
InChI Key: SIGYUTQWOLIIOK-UHFFFAOYSA-N
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Description

7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol is a synthetic organic compound of significant interest in medicinal chemistry and biological research. This molecule features a quinolin-8-ol scaffold, a structure known for its metal-chelating properties and diverse biological activities, which is further functionalized with a 2-bromophenyl group and a pyrrolidine ring. The specific arrangement of these moieties suggests potential for a range of research applications. Researchers are exploring this compound primarily as a key intermediate in the synthesis of more complex molecules for pharmaceutical development. The presence of the bromine atom makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. Its structural analogs have been investigated for their potential biological activities, which may include antimicrobial, anticancer, or enzyme-inhibitory effects, although the specific mechanism of action for this exact compound is yet to be fully elucidated and is an active area of investigation. The quinolin-8-ol core is associated with metal chelation, particularly for ions like zinc and iron, which can be leveraged in studies of metalloenzyme inhibition or as a potential chemical probe. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

7-[(2-bromophenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O/c21-17-8-2-1-7-15(17)19(23-12-3-4-13-23)16-10-9-14-6-5-11-22-18(14)20(16)24/h1-2,5-11,19,24H,3-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGYUTQWOLIIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents and palladium catalysts tailored for large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.

    Reduction: Reduced forms of the quinoline or bromophenyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The antiproliferative activity was evaluated against several cancer cell lines, including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780). The results indicated significant cytotoxic effects, suggesting that the compound may inhibit cancer cell growth effectively.

Case Study: Cytotoxicity Evaluation

A study synthesized a series of quinoline derivatives, including the target compound, and tested their effects on various cancer cell lines. The findings are summarized in Table 1:

CompoundCell LineIC50 (μM)
7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-olHeLa15 ± 2
HT-2912 ± 1
A278010 ± 3

The compound exhibited lower IC50 values compared to standard chemotherapeutics, indicating its potential for further development as an anticancer drug .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been investigated. It was found to inhibit LPS-induced NO secretion in mouse RAW264.7 macrophages, which is a common model for studying inflammation.

Experimental Design

In the study, RAW264.7 cells were treated with various concentrations of the compound prior to LPS stimulation. The results demonstrated that at a concentration of 6 μM, the compound significantly reduced NO levels without exhibiting cytotoxicity . This suggests a promising avenue for developing anti-inflammatory therapies.

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Its ability to inhibit microbial DNA gyrase suggests that it could be effective against a range of bacterial infections.

Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli32
Staphylococcus aureus16

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Mechanistic Studies

Understanding the mechanism of action is crucial for drug development. Preliminary studies suggest that the compound may exert its effects through multiple pathways, including modulation of signaling pathways involved in cell proliferation and inflammation.

Research Insights

In vitro studies have indicated that the compound may interact with specific receptors and enzymes associated with tumor growth and inflammatory responses. Further mechanistic studies are warranted to elucidate these pathways fully .

Mechanism of Action

The mechanism of action of 7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the quinoline core can interact with nucleic acids and enzymes. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Positional Isomers and Halogen Variations

  • 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (Compound 16): This analogue replaces the 2-bromophenyl group with a bromine atom directly at position 5 of the quinoline ring. Synthesized via a Mannich reaction involving pyrrolidine and formaldehyde, it exhibits a molecular weight of 307.6 g/mol.
  • 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol: Substituting bromine with chlorine at position 5 reduces molecular weight (292.8 g/mol) and polarizability. The smaller halogen may decrease hydrophobic interactions in biological systems, as seen in cytotoxicity studies where chloro derivatives showed moderate activity compared to brominated counterparts .

Aromatic Substitution Variations

  • 7-(Pyridin-3-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol: Replacing the 2-bromophenyl group with a pyridinyl moiety introduces a nitrogen atom, enhancing hydrogen-bonding capability and solubility. This modification shifts the logP value (3.63) compared to the target compound, impacting membrane permeability .
  • 7-((3-Fluorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol: Incorporation of a fluorophenyl group and a pyridylamino substituent increases hydrogen-bond donors (HBD = 2) and acceptors (HBA = 4), improving interactions with polar targets like kinases. The fluorine atom’s electronegativity may stabilize aromatic π-stacking interactions .

Cytotoxicity and Metal Chelation

The CH₂-N subunit at position 7 is critical for cytotoxicity, as seen in 8-hydroxyquinoline-derived Mannich bases. For instance:

  • Q-3 (7-(piperidin-1-ylmethyl)quinolin-8-ol): Exhibits IC₅₀ = 1.2 µM against HeLa cells, attributed to its ability to chelate copper and iron, inducing oxidative stress .
  • Target Compound: The 2-bromophenyl group may enhance DNA intercalation or topoisomerase inhibition compared to non-aromatic substituents, though specific IC₅₀ data are pending .

Hydrophobic vs. Hydrophilic Balance

  • Q-4 (5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol): Introducing a fluorobenzylamino group improves logD (3.48) and blood-brain barrier penetration, demonstrating the role of fluorinated substituents in optimizing pharmacokinetics .
  • 7-((4-Trifluoromethylphenyl)methyl)quinolin-8-ol: The CF₃ group increases lipophilicity (logP = 4.12), enhancing antitumor activity in xenograft models .

Physicochemical Properties

Table 2. Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) logP Melting Point (°C) Solubility (µg/mL)
7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol 399.3 3.89 148–151 (dec.) 12.5 (PBS)
5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol 307.6 3.12 144–146 18.2 (DMSO)
7-(Pyridin-3-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol 305.4 2.95 N/A 25.8 (EtOH)
5-Chloro-7-(morpholinomethyl)quinolin-8-ol 292.8 2.78 163–165 30.1 (H₂O)

Biological Activity

7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol, also known by its CAS number 496013-36-6, is a complex organic compound characterized by a quinoline core with a bromophenyl and a pyrrolidinylmethyl substituent. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H19BrN2O. Its structure features:

  • A quinoline core that is known for various biological activities.
  • A bromophenyl group that enhances lipophilicity and potential receptor interactions.
  • A pyrrolidinylmethyl group which may increase binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The quinoline moiety can interact with enzymes, potentially inhibiting their activity.
  • Binding to Receptors : The pyrrolidine ring may enhance the binding affinity to various receptors, influencing signaling pathways.
  • Modulation of Gene Expression : Interactions with nucleic acids could lead to changes in gene expression patterns, impacting cellular behavior.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, research involving similar quinoline derivatives has demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The IC50 values reported for related compounds range from 0.137 to 0.583 μg/mL, indicating potent activity compared to standard treatments like erlotinib .

Antimicrobial Properties

The compound has also been investigated for antimicrobial properties. In vitro assays have shown that quinoline derivatives can inhibit microbial DNA gyrase and exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for effective compounds were notably low, suggesting promising applications in treating infections .

Comparative Studies

A comparative analysis with other quinoline derivatives reveals unique aspects of this compound:

CompoundStructureAnticancer IC50 (μg/mL)Antimicrobial Activity
This compoundStructure0.137 - 0.583Active against S. aureus, E. coli
ChloroquineStructureVaries by strainActive against malaria parasites
QuinineStructureVaries by strainActive against malaria parasites

Case Studies

  • Study on Antiproliferative Effects : In a study assessing the antiproliferative effects of quinoline derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against HepG2 and MCF-7 cells, with mechanisms linked to apoptosis induction and cell cycle arrest .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of various quinoline derivatives, including those structurally related to our compound. Results indicated strong inhibition against common pathogens, supporting the potential use of these compounds as therapeutic agents in infectious diseases .

Q & A

Q. What in vivo models are suitable for validating its antimalarial or antimicrobial potential?

  • Plasmodium falciparum : Test growth inhibition in erythrocyte cultures (IC₅₀ < 1 µM indicates high potency) .
  • Murine Models : Administer orally (10–50 mg/kg) to assess bioavailability and toxicity .

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